Ethyl 1H-1,2,4-triazol-1-ylacetate

Übersicht

Beschreibung

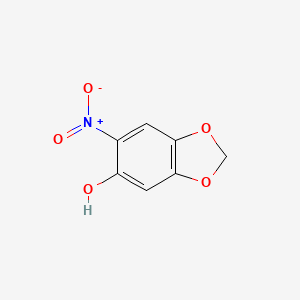

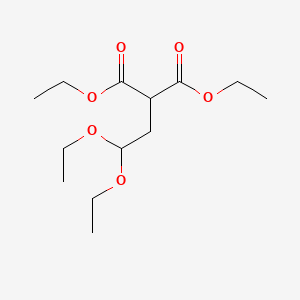

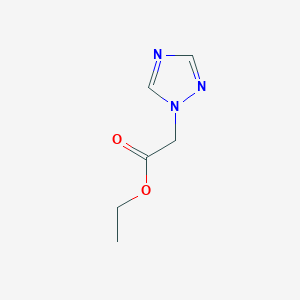

Ethyl 1H-1,2,4-triazol-1-ylacetate, also known as EA, is a chemical compound with significant research interest due to its potential applications in various fields. It has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol .

Synthesis Analysis

The synthesis of Ethyl 1H-1,2,4-triazol-1-ylacetate can be achieved from 1,2,4-Triazole and Ethyl chloroacetate . In a study, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of Ethyl 1H-1,2,4-triazol-1-ylacetate was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 1H-1,2,4-triazol-1-ylacetate is 277.5±42.0 °C, and its predicted density is 1.25±0.1 g/cm3 . Its pKa is predicted to be 2.29±0.10 .Wissenschaftliche Forschungsanwendungen

Role in Drug Development

1,2,4-Triazole derivatives, including ethyl 1H-1,2,4-triazol-1-ylacetate, have been extensively studied for their potential in drug discovery and development. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antitumoral properties. The structural adaptability of the 1,2,4-triazole ring allows for the creation of new drugs targeting various diseases. For instance, the novel triazole derivatives explored between 2008 and 2011 show significant promise in clinical studies due to their diverse biological activities (Ferreira et al., 2013). Additionally, synthetic routes for 1,4-disubstituted 1,2,3-triazoles highlight the importance of triazole derivatives in pharmaceutical chemistry, with several drugs containing the triazole ring already in the market (Kaushik et al., 2019).

Material Science Applications

In the realm of material science, polymeric membranes based on 1,2,4-triazole exhibit promising characteristics for the development of proton-conducting fuel cell membranes. These materials enhance electrolyte membranes' basic characteristics, film-forming ability, thermal and electrochemical stability, and ionic conductivity under anhydrous conditions at high temperatures. Such advancements underscore the utility of 1,2,4-triazole derivatives in creating high-performance materials for energy applications (Prozorova & Pozdnyakov, 2023).

Organic Synthesis Precursor

Ethyl 1H-1,2,4-triazol-1-ylacetate serves as a valuable precursor in organic synthesis, facilitating the development of compounds with enhanced biological and chemical properties. The reactivity of 1,2,4-triazole derivatives allows for the exploration of novel synthetic routes and methodologies, leading to the discovery of new molecules with potential industrial and pharmacological applications. The synthetic strategies for 1,2,4-triazole-containing scaffolds highlight the compound's significance in drug discovery, offering pathways for the development of new biologically active triazoles (Nasri et al., 2021).

Eigenschaften

IUPAC Name |

ethyl 2-(1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXLIKDTQXSKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299343 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1H-1,2,4-triazol-1-ylacetate | |

CAS RN |

56563-01-0 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)